Tetracos-11-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

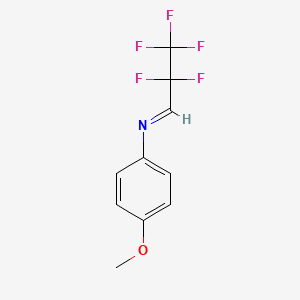

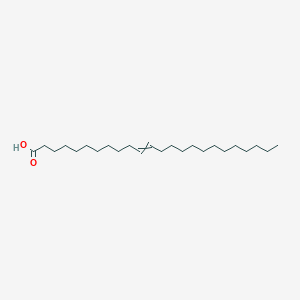

Tetracos-11-enoic acid, also known as nervonic acid, is a very long-chain monounsaturated fatty acid. It is characterized by a 24-carbon backbone with a single cis double bond at the 11th carbon position. This compound is naturally found in the white matter of animal brains and in peripheral nervous tissue, where it is a key component of the myelin sheath that surrounds nerve fibers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracos-11-enoic acid can be synthesized through the elongation of oleic acid. The process involves the use of malonyl-CoA and long-chain acyl-CoA, which are condensed by the enzyme 3-ketoacyl-CoA synthase (KCS). This enzyme is crucial in the fatty acid elongation cycle .

Industrial Production Methods

Industrial production of this compound often involves the use of genetically engineered microorganisms, such as yeast and plants, that have been modified to express high levels of the KCS enzyme. This method allows for the efficient and sustainable production of the compound .

Chemical Reactions Analysis

Types of Reactions

Tetracos-11-enoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or ozone, leading to the formation of shorter-chain fatty acids and other oxidation products.

Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert this compound to its saturated counterpart, tetracosanoic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate, ozone

Reduction: Hydrogen gas, palladium on carbon

Substitution: Alcohols, amines, acid catalysts

Major Products Formed

Oxidation: Shorter-chain fatty acids, aldehydes, ketones

Reduction: Tetracosanoic acid

Substitution: Esters, amides

Scientific Research Applications

Tetracos-11-enoic acid has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in chromatographic and spectroscopic analyses.

Biology: Studied for its role in the formation and maintenance of the myelin sheath in nerve cells.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as multiple sclerosis and schizophrenia.

Industry: Utilized in the production of high-performance lubricants and as a component in the formulation of cosmetics and personal care products

Mechanism of Action

Tetracos-11-enoic acid exerts its effects primarily through its incorporation into the myelin sheath of nerve cells. It is believed to regulate calcium ion channels in the cell membranes of nerve tissue, thereby influencing nerve signal transmission and overall nerve function .

Comparison with Similar Compounds

Similar Compounds

Oleic acid: An 18-carbon monounsaturated fatty acid with a double bond at the 9th carbon position.

Erucic acid: A 22-carbon monounsaturated fatty acid with a double bond at the 13th carbon position.

Lignoceric acid: A 24-carbon saturated fatty acid with no double bonds.

Uniqueness

Tetracos-11-enoic acid is unique due to its specific role in the formation and maintenance of the myelin sheath in nerve cells. Unlike oleic acid and erucic acid, which have shorter carbon chains, this compound’s longer chain length and specific double bond position make it particularly suited for incorporation into nerve cell membranes .

Properties

CAS No. |

133640-27-4 |

|---|---|

Molecular Formula |

C24H46O2 |

Molecular Weight |

366.6 g/mol |

IUPAC Name |

tetracos-11-enoic acid |

InChI |

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h13-14H,2-12,15-23H2,1H3,(H,25,26) |

InChI Key |

PUAQHEAHUKHXMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC=CCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Ethoxy-2-oxoethyl)-1-methyl-2H-pyrrolo[1,2-a]pyrazin-5-ium bromide](/img/structure/B14264237.png)

![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)

methanone](/img/structure/B14264271.png)

silane](/img/structure/B14264288.png)

![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)

![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)

![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)